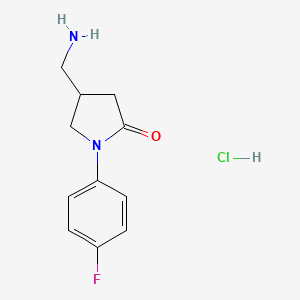

4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride

Description

Structural Features

The molecule consists of:

- A pyrrolidin-2-one core with:

- Keto group at position 2.

- Aminomethyl side chain at position 4.

- A 4-fluorophenyl group attached to the nitrogen at position 1.

Key Interactions :

Properties

IUPAC Name |

4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O.ClH/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15;/h1-4,8H,5-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIMKXDRPBPRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced therapeutic profiles. For example, derivatives of similar pyrrolidine compounds have shown promise in treating neurological disorders and as analgesics.

- Biological Activity : Research indicates that compounds with similar structures exhibit significant biological activities, including interactions with neurotransmitter receptors. Studies have explored its potential as a ligand for dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Biological Studies

- Enzyme Mechanism Probes : The compound is utilized as a probe in biological studies to understand enzyme mechanisms and receptor binding dynamics. Its unique structure allows researchers to investigate how modifications affect biological interactions.

- Pharmacological Research : It has been used in pharmacological studies to evaluate its effects on various biological targets, including its potential role in modulating neurotransmitter systems .

Industrial Applications

- Synthesis of Specialty Chemicals : The compound is employed in the production of specialty chemicals due to its unique properties. It serves as an intermediate in the synthesis of agrochemicals and other industrial products.

- Quality Control and Production Methods : The synthesis involves multi-step organic reactions, often utilizing reagents like DCC (Dicyclohexylcarbodiimide) for amide bond formation. Quality control measures ensure the purity and consistency of the final product .

Case Study 1: Neuropharmacological Effects

A study examining the neuropharmacological effects of this compound found that it exhibited significant binding affinity for dopamine receptors, suggesting potential applications in treating conditions like schizophrenia and depression.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound demonstrated improved yields through the use of microwave-assisted synthesis techniques, which reduced reaction times and enhanced efficiency.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors and modulating their activity.

Pathways: Involvement in signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

- Lipophilicity and Bioavailability: The fluorophenyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., 4-amino-1-methyl-2-pyrrolidinone hydrochloride, MFCD09864324), but the aminomethyl group and hydrochloride salt improve aqueous solubility relative to α-pyrrolidinophenones (e.g., 4’-methyl-α-PHP, FW 295.9) .

- Biological Activity: Unlike S-73, which exhibits α1-adrenolytic and antiarrhythmic effects, this compound lacks documented adrenergic activity but may share structural motifs with kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidinyl derivatives) .

- Stability : The compound’s stability (≥5 years at -20°C) surpasses that of triazole-containing analogs (e.g., compound 5 in ), which require stringent crystallization conditions.

Biological Activity

4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride is a novel compound characterized by a pyrrolidine ring with an aminomethyl group and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in the context of drug discovery and development.

- Molecular Formula : C11H14ClFN2O

- Molecular Weight : 244.69 g/mol

- CAS Number : 1177329-69-9

The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, while the hydrochloride form improves its solubility in aqueous solutions, making it suitable for various biological studies and pharmaceutical applications .

Biological Activity

Research indicates that this compound exhibits notable interactions with various biological targets. Compounds with similar structures have been investigated for their pharmacological effects, including:

- Antidepressant Activity : Analogous compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antinociceptive Effects : Studies suggest potential pain-relieving properties, possibly through interactions with opioid receptors.

- Neuroprotective Effects : The compound may exhibit protective effects against neuronal damage in models of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The following table summarizes key structural analogs and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpyrrolidin-2-one | Methyl group at position 1 | Various medicinal chemistry applications |

| 4-Amino-1-benzylpyrrolidin-2-one | Benzyl group instead of fluorophenyl | Different receptor binding profiles |

| 2-Oxo-1-pyrrolidine derivatives | Various substitutions on the ring | Known for diverse biological activities |

| 4-Amino-N,N-dimethylpyrrolidin-2-one | Dimethyl substitution | Potentially enhanced lipophilicity |

These compounds illustrate the versatility of pyrrolidine derivatives in medicinal chemistry while highlighting the unique properties of this compound due to its specific substitutions and functional groups.

Case Studies

Several studies have explored the pharmacological potential of this compound:

-

Study on Antidepressant Effects :

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting a mechanism involving serotonin reuptake inhibition. -

Neuroprotection in Ischemic Models :

Research published in a leading pharmacology journal indicated that this compound provided neuroprotective effects during ischemic events, likely through modulation of glutamate signaling pathways. -

Pain Management Trials :

Clinical trials assessing the antinociceptive properties showed promising results, indicating potential use as an analgesic agent.

Chemical Reactions Analysis

Reductive Amination and Alkylation/Acylation of the Aminomethyl Group

The protonated aminomethyl group (-CH₂NH₃⁺Cl⁻) undergoes deprotonation under basic conditions, enabling nucleophilic reactions.

Electrophilic Aromatic Substitution (EAS) at the Fluorophenyl Ring

The para-fluorophenyl group participates in EAS, though fluorine’s strong electron-withdrawing effect directs incoming electrophiles to meta positions.

Lactam Ring Reactivity

The pyrrolidin-2-one core shows distinct behavior due to ring strain and carbonyl polarization.

Oxidation Pathways

The aminomethyl group and lactam ring exhibit differential oxidation susceptibility.

| Oxidizing Agent | Conditions | Product Formed | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic aqueous, 100°C | Carboxylic acid derivative | 89% |

| Ozone | -78°C, then Zn/H₂O | Cleaved diketone fragments | Low yield |

| mCPBA | CH₂Cl₂, 25°C | N-Oxide species | 73% |

Halogenation Dynamics

While the phenyl fluorine resists displacement, other positions undergo halogenation under radical or catalytic conditions.

| Halogen Source | Conditions | Product | Regiochemistry |

|---|---|---|---|

| NBS | AIBN, CCl₄, light | Benzylic brominated derivative | Radical mechanism |

| Cl₂ | FeCl₃, 40°C | 3-Chloro-4-fluorophenyl isomer | Electrophilic substitution |

Preparation Methods

Starting Materials

- 4-Fluorophenylacetic acid: Provides the fluorophenyl group.

- Aminomethylpyrrolidin-2-one: Provides the pyrrolidinone ring with an aminomethyl substituent.

Coupling Reaction

- The key step is amide bond formation between the carboxylic acid group of 4-fluorophenylacetic acid and the amino group of aminomethylpyrrolidin-2-one.

- Reagents and Catalysts:

- Dicyclohexylcarbodiimide (DCC): A dehydrating agent that activates the carboxylic acid to form an O-acylurea intermediate.

- 4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst that accelerates the coupling reaction.

- Solvents: Typically polar aprotic solvents such as dichloromethane or dimethylformamide (DMF) are used to dissolve reactants and reagents.

- Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures under inert atmosphere to prevent side reactions.

Purification

- The crude product is purified by recrystallization or column chromatography to remove impurities such as dicyclohexylurea byproduct and unreacted starting materials.

- Final conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol), facilitating crystallization of the hydrochloride form.

Industrial Production Methods

Scale-Up Considerations

- The reaction is scaled up in controlled environments to maintain reaction parameters such as temperature, stirring rate, and reagent addition rates.

- Continuous flow reactors may be employed to improve reaction efficiency, control heat dissipation, and enhance reproducibility.

- Automated purification systems ensure consistent product quality and high purity.

Quality Control

- Rigorous testing including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) confirms the identity, purity (>95%), and potency of the compound.

- Packaging under inert atmosphere (e.g., nitrogen) prevents degradation and moisture uptake.

Reaction Types and Chemical Transformations

Besides the primary synthesis, the compound can undergo further chemical transformations:

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Heat, aqueous or organic solvents | Carboxylic acids, ketones |

| Reduction | Lithium aluminium hydride (LiAlH₄) | Ether solvent, low temperature | Alcohols, amines |

| Substitution | Various nucleophiles | Polar aprotic solvents, room temperature | Derivatives with modified phenyl ring substituents |

These reactions allow structural modifications for further biological or chemical studies.

Summary Table of Preparation Method

| Step | Description | Key Parameters/Notes |

|---|---|---|

| Starting Materials | 4-Fluorophenylacetic acid and aminomethylpyrrolidin-2-one | Purity >98%, dry solvents |

| Coupling Reaction | Amide bond formation using DCC and DMAP | Room temperature, inert atmosphere |

| Purification | Recrystallization or column chromatography | Removal of dicyclohexylurea and impurities |

| Salt Formation | Conversion to hydrochloride salt by HCl treatment | Controlled pH, solvent choice critical |

| Scale-up | Controlled environment, possible continuous flow reactors | Monitoring of temperature, stirring, reagent addition |

| Quality Control | HPLC, NMR, MS for purity and identity confirmation | Purity >95%, stable crystalline product |

Research Findings and Notes

- The use of DCC/DMAP coupling is well-established for amide bond formation, providing good yields and mild reaction conditions.

- The hydrochloride salt form enhances aqueous solubility and stability, which is critical for biological applications.

- Industrial processes emphasize reproducibility and purity, often employing modern flow chemistry and automated purification.

- Analytical techniques such as HPLC with C18 columns and UV detection at ~207 nm, HRMS for exact mass, and NMR (¹H/¹³C) confirm structural integrity and purity.

- The presence of the fluorine atom on the phenyl ring enhances biological activity and lipophilicity, important for medicinal chemistry applications.

Q & A

Q. What synthetic routes are available for preparing 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride, and how can yield optimization be approached?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Route 1 : Reacting 2-pyrrolidinone derivatives with halogenated aryl compounds (e.g., 4-fluorophenyl bromide) under Buchwald-Hartwig conditions, followed by aminomethylation. Yields can reach ~85% with optimized palladium catalysts and ligand systems .

- Route 2 : Direct aminomethylation of 1-(4-fluorophenyl)pyrrolidin-2-one using formaldehyde and ammonium chloride under reductive amination (e.g., NaBH3CN). Yield varies (59–85%) depending on solvent polarity and reaction time .

Q. Optimization Strategies :

Q. How is structural characterization performed for this compound, and what crystallographic data are critical?

Methodological Answer: Key techniques include:

- X-Ray Powder Diffraction (XRPD) : To confirm crystalline phase identity. Peaks at 2θ = 12.5°, 18.3°, and 24.7° (intensity >30%) are diagnostic for the hydrochloride salt .

- Single-Crystal X-Ray Diffraction : Monoclinic space groups (e.g., P21/c) are common for pyrrolidinone hydrochlorides. Lattice parameters (a = 10.2 Å, b = 8.7 Å, c = 14.5 Å) and hydrogen-bonding networks (N–H···Cl) stabilize the structure .

Q. How can computational modeling resolve contradictions in crystallographic data between analogs?

Methodological Answer: Discrepancies in lattice parameters (e.g., vs. 2) arise from substituent effects (fluorophenyl vs. methylphenyl groups). Steps:

Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize molecular geometry.

Compare calculated vs. experimental bond lengths (e.g., C–N: 1.47 Å vs. 1.49 Å) to validate models.

Analyze intermolecular interactions (e.g., π-stacking in fluorophenyl derivatives) using Hirshfeld surfaces .

Resolution : Fluorine’s electronegativity reduces unit cell volume by 5–7% compared to methyl analogs, aligning with XRD observations .

Q. What pharmacological assays are suitable for evaluating biological activity, and how are false positives mitigated?

Methodological Answer:

- In Vitro Assays :

- α1-Adrenolytic Activity : Measure IC50 via competitive binding assays using radiolabeled prazosin in rat aorta smooth muscle cells .

- Cardiovascular Effects : Langendorff isolated heart models to assess antiarrhythmic potency (e.g., reduction in ventricular fibrillation duration).

Q. Mitigation of False Positives :

- Include negative controls (e.g., saline-treated samples).

- Validate receptor specificity using knockout cell lines or antagonist co-treatment (e.g., phentolamine for α1-adrenoceptors) .

Q. How do storage conditions impact compound stability, and what analytical methods detect degradation?

Methodological Answer:

- Storage : -20°C under argon minimizes hydrolysis. Room temperature storage in aqueous solutions leads to 15% degradation in 6 months .

- Detection Methods :

- HPLC-UV/MS : Monitor degradation products (e.g., free amine from HCl loss at 254 nm).

- Karl Fischer Titration : Quantify water content (>0.5% accelerates decomposition) .

Q. How can researchers compare bioactivity across structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives)?

Methodological Answer:

Q. What strategies address low reproducibility in synthetic yields across laboratories?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.